
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MNPN, is a synthetic compound with potential applications in the field of medicine and biochemistry. It belongs to the class of pyrazolones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound has been reported to have low toxicity and can be used at relatively high concentrations without affecting cell viability. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. This compound has also been reported to have poor stability in solution and can degrade over time.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One direction is to optimize the synthesis method for large-scale production of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. This compound can also be modified to improve its solubility and stability in solution. Finally, this compound can be tested in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been synthesized using different methods, including the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl iodide in the presence of a base, the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl isocyanate, and the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with dimethyl sulfate. These methods have been reported in the literature and can be optimized for large-scale production of this compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in the field of medicine and biochemistry. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. This compound has been tested in vitro and in vivo for its cytotoxic effects on cancer cells and has shown promising results. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-methyl-4-nitro-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-9(13(15)16)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWHQZMIFHSGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

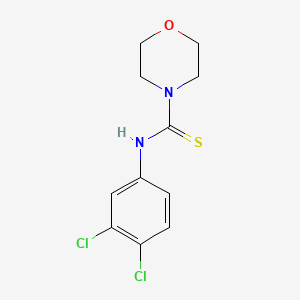
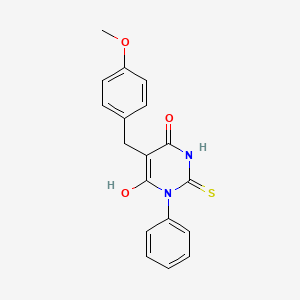
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)

amino]methyl}phenol](/img/structure/B5860386.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)
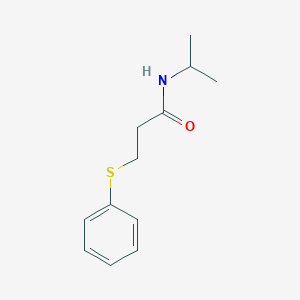

![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)
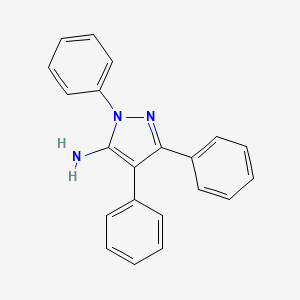

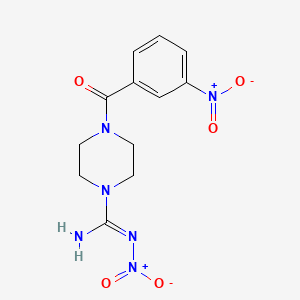
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)